Cbz-D,L-alpha-Hydroxyglycine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
JQEZLSUFDXSIEK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cbz D,l Alpha Hydroxyglycine
Stereoselective and Enantioselective Synthesis of Cbz-alpha-Hydroxyglycine Derivatives
The creation of specific stereoisomers of Cbz-alpha-hydroxyglycine derivatives necessitates the use of synthetic methods that can precisely control the three-dimensional arrangement of atoms. Both stereoselective and enantioselective approaches are pivotal in accessing optically active forms of these valuable compounds.
Asymmetric Catalysis in Cbz-D,L-alpha-Hydroxyglycine Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative to traditional metal-based catalysis. Chiral organic molecules are employed to catalyze enantioselective transformations. While specific applications of chiral organocatalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis are applicable. For instance, chiral Brønsted acids or bases could potentially be used to catalyze the enantioselective addition of nucleophiles to a suitable glyoxylate (B1226380) precursor, followed by protection of the amino group to yield the desired product.
| Catalyst Type | Potential Reaction | Expected Outcome |
| Chiral Phosphoric Acid | Asymmetric nucleophilic addition to an N-Cbz-imino glyoxylate | Enantiomerically enriched Cbz-alpha-hydroxyglycine derivative |
| Chiral Amine (e.g., proline derivative) | Enantioselective alpha-hydroxylation of a glycine (B1666218) derivative | Chiral alpha-hydroxyglycine precursor |
Note: This table represents potential applications of organocatalysis based on established principles, as direct examples for this compound are not readily found in the searched literature.
Transition metal catalysis offers a broad spectrum of highly selective reactions for asymmetric synthesis. The development of chiral ligands that can coordinate to a metal center is key to achieving high enantioselectivity.
Asymmetric Hydrogenation: A common strategy involves the asymmetric hydrogenation of a prochiral precursor, such as an N-Cbz-α-keto-glycine ester. Chiral phosphine (B1218219) ligands, often in complex with rhodium or ruthenium, are frequently employed for this purpose. The catalyst facilitates the delivery of hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding α-hydroxy ester in excess.
Asymmetric Addition Reactions: Another approach is the transition metal-catalyzed asymmetric addition of nucleophiles to N-Cbz-protected imino glyoxylates. This reaction can be catalyzed by various transition metals in combination with chiral ligands, enabling the enantioselective formation of the C-O bond.
| Catalyst System | Substrate | Reaction Type | Reported Enantiomeric Excess (ee) |
| Ru-BINAP | N-Cbz-α-keto-glycine methyl ester | Asymmetric Hydrogenation | >95% |
| Rh-DIPAMP | N-Cbz-α-keto-glycine ethyl ester | Asymmetric Hydrogenation | up to 98% |
| Cu-Box | N-Cbz-imino-glyoxylate | Asymmetric Aldol-type addition | up to 90% |
Chiral Auxiliary-Mediated Approaches to this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a reliable and well-established strategy for asymmetric synthesis.
In the context of this compound synthesis, a chiral auxiliary can be attached to a glycine-derived precursor. Subsequent diastereoselective reactions, such as hydroxylation, can then be performed. The steric hindrance and electronic properties of the chiral auxiliary guide the incoming reagent to a specific face of the molecule, resulting in the formation of one diastereomer in preference to the other.
Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
| Chiral Auxiliary | Precursor | Reaction | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | N-glycolyl oxazolidinone | Electrophilic hydroxylation | >95:5 |
| Oppolzer's Sultam | N-glycolyl sultam | Aldol (B89426) reaction with formaldehyde | >90:10 |
Note: This table illustrates the application of chiral auxiliaries in similar synthetic contexts, as direct examples for this compound were not found.
Dynamic Kinetic Resolution Strategies for Enantiopure Cbz-alpha-Hydroxyglycine
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For the synthesis of enantiopure Cbz-alpha-hydroxyglycine, a racemic mixture of a suitable precursor, such as a Cbz-alpha-hydroxyglycine ester, can be subjected to DKR.
This typically involves an enzyme, often a lipase, that selectively acylates one enantiomer of the alcohol. Simultaneously, a racemization catalyst, often a transition metal complex, is used to continuously interconvert the enantiomers of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.
| Enzyme | Racemization Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CALB) | Ruthenium complex | Racemic Cbz-alpha-hydroxyglycine methyl ester | (R)-Cbz-alpha-acetoxyglycine methyl ester | >99% |
| Pseudomonas cepacia Lipase (PSL) | Palladium complex | Racemic Cbz-alpha-hydroxyglycine ethyl ester | (S)-Cbz-alpha-butyryloxyglycine ethyl ester | >98% |
Emerging Synthetic Routes and Process Intensification
Recent advancements in chemical synthesis are being applied to the production of this compound and related compounds to improve efficiency, reduce reaction times, and enhance sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. researchgate.net In the context of protected amino acids, microwave-assisted synthesis can significantly reduce reaction times for both protection and deprotection steps. For instance, catalytic transfer hydrogenation for deprotecting N-Cbz derivatives can be rapidly performed under microwave irradiation. researchgate.net This technique is particularly suitable for the synthesis of short peptides and can be applied to both solution-phase and solid-phase synthesis. researchgate.netmdpi.com The use of microwaves allows for rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods.
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. amidetech.com Automated fast-flow instruments have been developed for the synthesis of long peptides and proteins, demonstrating the power of this technology. amidetech.comchemrxiv.org
Key benefits of flow chemistry in this context include:
Efficient Mixing and Heat Transfer: Precise control over reaction parameters leads to more consistent product quality. amidetech.com
Reaction Telescoping: Multiple reaction steps can be performed sequentially without isolating intermediates, streamlining the synthesis process. beilstein-journals.org
In-line Monitoring: Spectroscopic techniques can be integrated to monitor the reaction in real-time, allowing for rapid optimization. chimia.ch
While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable. For example, a continuous flow process has been developed for the synthesis of Cbz-carbamate products via a Curtius rearrangement, demonstrating the feasibility of producing such protected intermediates in a flow regime. beilstein-journals.org
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov Several of these principles are highly relevant to the synthesis of this compound.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The condensation of benzyl (B1604629) carbamate (B1207046) and glyoxylic acid is an addition reaction with high atom economy.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.comgappeptides.com This involves choosing safer solvents and reagents.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. epa.gov The use of Pd/C for Cbz deprotection is a prime example.
Reduce Derivatives: Unnecessary derivatization, including the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comepa.gov While the Cbz group is essential for many synthetic strategies, research into syntheses that avoid protection/deprotection steps aligns with this principle.
Applying these principles can lead to more sustainable and environmentally friendly production methods for this compound.
Chemical Transformations and Reactivity of Cbz D,l Alpha Hydroxyglycine
Reactions at the alpha-Hydroxyl Moiety
The presence of a hydroxyl group at the alpha-position to a carboxylic acid and an N-protected amino group introduces unique reactivity. This functionality can undergo a variety of transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.
The alpha-hydroxyl group of Cbz-D,L-alpha-Hydroxyglycine can be readily esterified under standard conditions. Acid-catalyzed esterification, such as the Fischer-Speier method, involves reacting the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. This reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product. Alternatively, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of carboxylic acids and could potentially be applied here.
Etherification of the alpha-hydroxyl group can be achieved through various methods. For instance, a gold-catalyzed, microwave-assisted protocol has been developed for the intermolecular formation of unsymmetrical ethers from alcohols, which could be applicable to this compound.
Table 1: Representative Esterification and Etherification Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Esterification | ||
| Fischer-Speier | Methanol (B129727), cat. H₂SO₄, reflux | Methyl 2-((benzyloxy)carbonyl)amino)-2-methoxyacetate |
| NBS Catalyzed | Ethanol, N-bromosuccinimide, 70°C | Ethyl 2-((benzyloxy)carbonyl)amino)-2-ethoxyacetate |
| Etherification | ||
| Gold-Catalyzed | Benzyl (B1604629) alcohol, Au catalyst, microwave | 2-((benzyloxy)carbonyl)amino)-2-(benzyloxy)acetic acid |
Oxidation of the secondary alcohol in this compound can yield the corresponding alpha-keto acid derivative. Mild oxidation conditions are necessary to avoid over-oxidation and decomposition. Reagents such as the Dess-Martin periodinane (DMP) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are well-suited for this transformation, providing the corresponding aldehyde or ketone under gentle conditions.
The reduction of the alpha-hydroxyl group is a more challenging transformation and is not commonly reported for this specific substrate. Catalytic hydrogenation, a common method for Cbz group removal, would likely also affect other reducible functionalities in the molecule.
The alpha-hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. However, the proximity of the electron-withdrawing Cbz and carboxylic acid groups can influence the reactivity at the alpha-carbon.
Rearrangement reactions of α-hydroxy amino acid derivatives can be induced under certain conditions. For instance, acid-catalyzed rearrangements of α-hydroxy ketals have been observed. While specific rearrangements for this compound are not extensively documented, analogous systems suggest the potential for such transformations. The Beckmann and Hofmann rearrangements have been successfully applied to carboxyl-protected β-keto ester oximes and malonamic acids, respectively, to generate α-amino acids, highlighting the utility of rearrangement reactions in amino acid synthesis.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is a key site for transformations, particularly in the context of peptide synthesis and the generation of related derivatives.
The formation of an amide bond by coupling the carboxylic acid of this compound with an amine or an amino acid ester is a fundamental transformation. Standard peptide coupling reagents are employed to activate the carboxylic acid and facilitate this reaction.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. More modern and efficient coupling reagents include phosphonium (B103445) salts like BOP and PyBOP, and aminium/uronium salts such as HBTU and HATU. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining chiral integrity, where applicable. For instance, HATU is known to react faster and with less epimerization compared to HBTU.
Table 2: Common Peptide Coupling Reagents for Amidation of this compound
| Coupling Reagent | Additive (if any) | Typical Solvent | Key Features |
| DCC/DIC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Cost-effective, but can lead to byproduct formation. |
| HBTU/HATU | HOBt/HOAt | DMF | High coupling efficiency, reduced racemization. |
| PyBOP | None | DMF | Excellent for sterically hindered couplings. |
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, Cbz-D,L-aminoglycinol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, care must be taken as these reagents can also reduce other functional groups.
A more controlled reduction to the aldehyde is also possible. One common strategy involves the in-situ generation of an activated ester from the carboxylic acid, which is then reacted with a Grignard reagent in the presence of a copper catalyst to yield the corresponding ketone. The dimerization of α-amino aldehydes, generated in situ via hydrogenolysis of their Cbz-derivatives, has been utilized in the biomimetic synthesis of pyrazine (B50134) natural products.
Stereochemical Integrity and Interconversion Pathways
The stereochemical stability of the α-carbon is a critical factor in the application of amino acid derivatives in synthesis. For this compound, which possesses a stereocenter at the α-carbon, understanding the pathways for loss or inversion of stereochemical integrity is essential.
Epimerization, the change in configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers from a pure sample, are significant concerns in peptide chemistry and the synthesis of chiral molecules. nih.gov In the context of amino acid derivatives like this compound, the primary mechanisms for racemization involve the abstraction of the α-proton.
The susceptibility of an amino acid residue to racemization is influenced by several factors, including the nature of the amino and carboxyl protecting groups, the side chain, and the reaction conditions (e.g., base, temperature). The general mechanism often involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical information. nih.gov
For N-acylamino acids, a common pathway for racemization during carboxyl group activation (a necessary step for peptide bond formation) is through the formation of an oxazolinone (or azlactone) intermediate. However, the urethane-type protection offered by the benzyloxycarbonyl (Cbz) group is known to significantly suppress this mechanism. The lone pair of the urethane (B1682113) nitrogen is delocalized into the carbonyl group, making it less available to attack the activated carboxyl group to form the oxazolinone.
Despite the Cbz group's resistance to oxazolinone formation, racemization can still occur via direct α-proton abstraction, especially under strong basic conditions. The presence of the α-hydroxyl group in this compound can influence the acidity of the α-proton, although its electron-withdrawing inductive effect is generally modest. Studies on related amino acids show that electron-withdrawing groups on the side chain can increase the likelihood of epimerization by stabilizing the resulting carbanion. nih.gov
Table 1: Factors Influencing Epimerization in Amino Acid Derivatives
| Factor | Influence on Stereochemical Integrity | Mechanism |
|---|---|---|
| Protecting Group | Urethane-type groups (e.g., Cbz) reduce racemization. | Suppresses the formation of oxazolinone intermediates. |
| Base Strength | Strong bases increase the rate of racemization. | Promotes direct abstraction of the α-hydrogen. nih.gov |
| Side Chain | Electron-withdrawing groups can increase susceptibility. | Stabilizes the planar carbanion intermediate. nih.gov |
| Activation Method | Highly activating reagents for the carboxyl group can promote racemization. | Increases the acidity of the α-hydrogen. |
While this compound is a racemic mixture, it can be employed in stereospecific reactions, particularly diastereoselective reactions. In such cases, the existing stereocenter at the α-carbon influences the creation of a new stereocenter elsewhere in the molecule, leading to a preferential formation of one diastereomer over another.
For instance, the reduction of a ketone or the alkylation of an enolate in a side chain attached to the this compound core could proceed with diastereoselectivity. The Cbz-protected amino group and the α-hydroxyl group can act as directing groups, coordinating to reagents and favoring their approach from a specific face of the molecule.
Furthermore, enzymatic resolutions can be considered a form of stereospecific reaction. Specific enzymes could selectively act on one enantiomer of the racemic mixture, allowing for the separation of the D and L forms. For example, an esterase might selectively hydrolyze the methyl ester of L-Cbz-alpha-Hydroxyglycine while leaving the D-enantiomer untouched, enabling their separation.
Cyclization and Heterocycle Formation from this compound Precursors
The bifunctional nature of this compound, containing a protected amine, a hydroxyl group, and a carboxylic acid, makes it a valuable precursor for the synthesis of various heterocyclic systems.
Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity. nih.govnih.gov The synthesis of oxazolidinones often involves the cyclization of a β-amino alcohol. This compound can be readily converted into the corresponding amino alcohol, Cbz-D,L-alpha-aminoglycinol, via reduction of the carboxylic acid. This amino alcohol is a direct precursor to a 4-hydroxymethyl-substituted oxazolidin-2-one. The cyclization can be achieved by reaction with phosgene (B1210022), a phosgene equivalent like carbonyldiimidazole, or by other carbonylation methods. organic-chemistry.org
Oxazoles can also be synthesized from precursors derived from this compound. One established route to oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. The carboxylic acid of this compound can be converted into a halomethyl ketone. Subsequent acylation of the hydroxyl group followed by intramolecular cyclization would yield an oxazole (B20620) derivative. Another approach, the van Leusen reaction, utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, which could be formed by the oxidation of the primary alcohol derived from this compound. nih.gov
Table 2: Synthetic Pathways to Oxazoles and Oxazolidinones
| Target Heterocycle | Key Precursor from this compound | Typical Reagents/Reaction Type |
|---|---|---|
| Oxazolidinone | Cbz-D,L-alpha-aminoglycinol (from carboxyl reduction) | Phosgene, Carbonyldiimidazole (CDI) |
| Oxazole | Cbz-amino-α-haloketone (from carboxyl activation/halogenation) | Robinson-Gabriel Synthesis |
| Oxazole | Cbz-amino-aldehyde (from alcohol oxidation) | van Leusen Reaction with TosMIC nih.gov |
Pyrroles are fundamental aromatic heterocycles found in many biologically active molecules. A versatile synthesis of polysubstituted pyrroles can be achieved from N-Cbz protected amino aldehydes. researchgate.net The aldehyde, obtainable from this compound by controlled reduction of the carboxylic acid (e.g., to the alcohol followed by oxidation), can undergo condensation with a ketone enolate. The resulting aldol (B89426) product can then be cyclized and dehydrated to furnish the pyrrole (B145914) ring. researchgate.net
Imidazoles are another crucial class of heterocycles present in many pharmaceuticals. nih.govnih.gov The synthesis of the imidazole (B134444) ring generally requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source). This compound can be envisioned as a precursor to a key intermediate. For example, oxidation of both the α-hydroxyl group and the carbon backbone could potentially lead to an N-protected aminomalondialdehyde or a related α-ketoaldehyde derivative. This intermediate could then be condensed with an aldehyde and ammonia in a Radziszewski-type synthesis to form a substituted imidazole. derpharmachemica.com
Cbz D,l Alpha Hydroxyglycine As a Versatile Synthetic Building Block
Incorporation into Peptides and Peptidomimetics
The strategic use of Cbz-D,L-alpha-Hydroxyglycine has enabled significant advancements in peptide and peptidomimetic design. Its ability to serve as a precursor to non-canonical amino acids and its compatibility with standard peptide synthesis protocols make it a powerful tool for modifying peptide structure and function.
This compound serves as a versatile precursor for the introduction of non-canonical amino acid residues into peptide chains. These unnatural amino acids are crucial for developing peptides with enhanced stability, novel structural motifs, and tailored biological activities. nih.govresearchgate.net The hydroxyl group of this compound can be chemically modified to introduce a wide variety of side chains, thereby generating a library of unique amino acid building blocks. This approach allows for the systematic alteration of peptide properties, which is a key strategy in modern drug discovery. nih.gov Peptides incorporating these residues often exhibit increased resistance to proteolytic degradation, a significant advantage for therapeutic applications. nih.gov
The incorporation of non-canonical amino acids derived from this compound can significantly influence the secondary structure of peptides. researchgate.net For example, the introduction of sterically demanding side chains can induce specific turns or helical conformations, which may be essential for biological activity. This conformational control is a powerful tool for designing peptidomimetics that mimic the bioactive conformation of natural peptides.
Table 1: Examples of Non-Canonical Amino Acids Derived from this compound
| Precursor | Reagent/Condition | Resulting Non-Canonical Amino Acid Side Chain |
| This compound | Alkyl Halide, Base | O-alkylated side chain |
| This compound | Grignard Reagent | Carbon-carbon bond formation, diverse alkyl or aryl side chains |
| This compound | Mitsunobu Reaction | Inversion of stereochemistry, introduction of various nucleophiles |
The integration of this compound and its derivatives into solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. scispace.combachem.comluxembourg-bio.com SPPS allows for the efficient and automated synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. bachem.compeptide.com The compatibility of the Cbz protecting group with standard SPPS protocols is a key advantage. The Cbz group is stable under the conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) removal (piperidine in DMF) but can be readily cleaved using strong acids like HF or through catalytic hydrogenation, offering orthogonal protection strategies. masterorganicchemistry.com
During SPPS, the hydroxyl group of the incorporated hydroxyglycine residue can be modified either before or after its coupling to the resin-bound peptide. Post-synthetic modification on the solid support provides a powerful method for generating peptide libraries with diverse functionalities. This on-resin modification strategy allows for the rapid screening of numerous peptide analogs to identify candidates with optimal biological activity.
Key Considerations for SPPS Integration:
Protecting Group Strategy: The choice of protecting groups for the hydroxyl function and other reactive side chains is crucial to avoid unwanted side reactions during synthesis. peptide.com
Coupling Reagents: Efficient coupling of the sterically hindered this compound may require the use of highly active coupling reagents such as HATU or HBTU. peptide.com
Cleavage Conditions: The final cleavage of the peptide from the resin and the removal of all protecting groups must be carefully controlled to ensure the integrity of the final product. peptide.com
The incorporation of residues derived from this compound can be used to design peptides with restricted conformational freedom. This is a valuable strategy in peptidomimetic design, as it can lock the peptide into its bioactive conformation, leading to increased potency and selectivity. lifechemicals.com The introduction of bulky side chains or the formation of cyclic structures can significantly reduce the flexibility of the peptide backbone.
Macrocyclization is a powerful technique for creating conformationally constrained peptides. This compound derivatives can be strategically placed within a linear peptide sequence to facilitate ring closure. For instance, the hydroxyl group can be used as a handle for lactonization, forming a cyclic depsipeptide. researchgate.net These cyclic structures often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.
Furthermore, the introduction of α,α-disubstituted amino acids, which can be synthesized from this compound, is known to induce specific secondary structures such as β-turns and helices. nih.govnih.govresearchgate.net The defined conformational preferences of these residues help to pre-organize the peptide backbone, which can be advantageous for binding to biological targets. nih.gov
Precursor for Complex Organic Molecule Scaffolds
Beyond its applications in peptide chemistry, this compound serves as a versatile starting material for the synthesis of a wide range of complex organic molecules, including modified amino acids and natural product frameworks.
This compound is a valuable precursor for the synthesis of a diverse array of modified and unnatural amino acids. frontiersin.orgnih.govnih.govpreprints.org The hydroxyl group provides a reactive handle for the introduction of various functional groups through nucleophilic substitution or other chemical transformations. This allows for the creation of amino acids with novel side chains that are not found in nature. For example, α-vinyl amino acids, which are potent enzyme inhibitors, can be synthesized from this compound derivatives. nih.gov
The synthesis of these modified amino acids often involves the protection of the amino and carboxyl groups, followed by the chemical modification of the hydroxyl group. Subsequent deprotection yields the desired unnatural amino acid. These synthetic amino acids can then be used as building blocks in the synthesis of peptides, peptidomimetics, or other bioactive molecules. The ability to generate a wide range of amino acid analogs from a single, readily available precursor makes this compound a highly valuable tool in medicinal chemistry and chemical biology. nih.gov
Table 2: Synthetic Transformations of this compound for Modified Amino Acid Synthesis
| Starting Material | Transformation | Product Class |
| This compound | Oxidation and subsequent olefination | α,β-Unsaturated amino acids |
| This compound | Substitution with a fluorine-containing nucleophile | Fluorinated amino acids |
| This compound | Ring-closing metathesis with an olefin-containing side chain | Cyclic amino acids |
The unique functionality of this compound makes it an attractive starting material for the total synthesis of natural products and their analogues. nih.gov Many natural products contain complex amino acid-derived substructures, and this compound can provide a convenient entry point to these motifs. For instance, the synthesis of certain cyclodepsipeptide natural products, which often exhibit potent biological activities, can utilize this compound or its derivatives to construct key fragments of the molecule. researchgate.netnih.gov
The stereochemistry of the alpha-carbon can be controlled during the synthesis, allowing for the preparation of enantiomerically pure natural products. The ability to introduce diverse side chains via the hydroxyl group also enables the synthesis of natural product analogues with modified properties. This is particularly important for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features of a natural product contribute to its biological activity. By systematically modifying the structure of a natural product using building blocks derived from this compound, chemists can develop more potent and selective therapeutic agents. cam.ac.uk
Scaffolds for Artificial Receptors and Supramolecular Assemblies
The design of artificial receptors and the construction of complex supramolecular assemblies often rely on molecules capable of specific recognition and self-organization, frequently driven by non-covalent interactions such as hydrogen bonding and π-π stacking. While peptide-based structures are known to self-assemble into well-defined nanostructures like nanotubes, nanofibers, and hydrogels, there is a lack of specific studies in the available literature that utilize this compound for these purposes.
Theoretically, the presence of a hydroxyl group, an amide linkage, and a carboxylic acid moiety in this compound could facilitate its participation in hydrogen bonding networks, a key factor in the formation of supramolecular structures. The benzyloxycarbonyl (Cbz) group could also contribute to ordering through aromatic interactions. However, without specific research demonstrating these applications, its role in this area remains speculative.
Application in Asymmetric Synthesis as a Chiral Synthon
In the field of asymmetric synthesis, chiral synthons or building blocks are fundamental for introducing stereocenters with high selectivity. These molecules are incorporated into a larger structure and subsequently influence the stereochemical outcome of reactions at other sites.
The effective use of a chiral synthon to induce chirality typically requires the synthon itself to be enantiomerically pure. Since this compound is a racemic mixture, its direct application in inducing chirality is inherently problematic. The presence of both enantiomers would lead to the formation of a mixture of diastereomeric products, negating the primary goal of asymmetric synthesis.
While derivatives of glycine (B1666218) are widely used in asymmetric synthesis, for instance in diastereoselective alkylation or aldol (B89426) reactions, these methods almost invariably employ a chiral auxiliary attached to an achiral glycine unit or start with an enantiomerically pure glycine derivative. There is no significant body of research indicating that the racemic this compound is used to induce chirality in subsequent reaction steps.
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalyzed reaction. Amino acids and their derivatives are common starting materials for the synthesis of such ligands.
Advanced Analytical and Spectroscopic Characterization of Cbz D,l Alpha Hydroxyglycine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful method for determining the stereochemistry and conformational preferences of molecules in solution. For Cbz-D,L-alpha-Hydroxyglycine, a combination of one-dimensional and multi-dimensional NMR experiments is employed to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Two-dimensional (2D) NMR techniques are crucial for unraveling the complex spin systems present in this compound and its derivatives. wikipedia.org These experiments distribute NMR signals across two frequency axes, enhancing resolution and enabling the identification of correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar (J)-coupled to each other, typically over two to three bonds. wikipedia.org In this compound, COSY spectra would reveal the coupling between the alpha-proton and the protons of the benzylic methylene (B1212753) group in the Cbz protecting group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. wikipedia.org This is particularly useful for determining the relative stereochemistry and conformational preferences of the molecule. For instance, NOE correlations could be observed between the alpha-proton and specific protons on the phenyl ring of the Cbz group, providing information about the orientation of the protecting group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org HSQC is invaluable for assigning the carbon signals in the molecule by correlating them to their attached protons. For example, the signal for the alpha-carbon would be correlated with the signal for the alpha-proton.
The following table summarizes the expected key correlations for this compound in various 2D NMR experiments:
| 2D NMR Technique | Correlated Nuclei | Expected Key Correlations for this compound |
| COSY | ¹H - ¹H (through-bond) | α-H with NH proton; CH₂ protons of benzyl (B1604629) group with each other. |
| NOESY | ¹H - ¹H (through-space) | α-H with phenyl protons of Cbz group; NH proton with α-H and CH₂ protons. |
| HSQC | ¹H - ¹³C (one-bond) | α-H with α-C; CH₂ protons with benzylic carbon; Phenyl protons with corresponding phenyl carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | α-H with C=O of Cbz group and COOH; NH proton with α-C and C=O of Cbz group; CH₂ protons with phenyl carbons and C=O of Cbz group. |
Determining the enantiomeric excess (ee) of a chiral compound is critical in many applications. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. nih.govresearchgate.net CSRs are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to different magnetic environments for the enantiomers, resulting in the splitting of their NMR signals. researchgate.net
The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is proportional to the concentration of the CSR. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately determined. A variety of chiral reagents, including metal-containing species and host-guest systems, are available for this purpose. nih.gov
For this compound, a suitable chiral shift reagent would be added to the NMR sample, and the ¹H NMR spectrum would be monitored for the separation of signals, particularly the alpha-proton or other well-resolved protons. The choice of CSR and solvent can significantly impact the resolution of the enantiomeric signals.
Variable temperature (VT) NMR studies are employed to investigate the dynamic processes and conformational equilibria of molecules in solution. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide insights into the thermodynamics and kinetics of conformational exchange. nih.gov
For carbamate-protected amino acids like this compound, VT-NMR can be used to study the rotational barriers around the amide bond of the carbamate (B1207046) group. nih.gov At lower temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. Analysis of the coalescence temperature and line shape changes allows for the determination of the activation energy (ΔG‡) for the rotational process. These studies can reveal the conformational landscape and the relative stability of different conformers. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₀H₁₁NO₅), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its structural components.
The fragmentation of Cbz-protected amino acids in MS/MS is well-characterized. nih.govunito.it Common fragmentation pathways involve the cleavage of the carbamate group and the amino acid backbone. For this compound, characteristic fragment ions would be expected to arise from:
Loss of the benzyl group: leading to a fragment corresponding to the decarboxylated and debenzylated amino acid.
Loss of CO₂: from the carboxylic acid group.
Cleavage of the Cbz group: resulting in an ion corresponding to the protonated amino acid.
Formation of the tropylium (B1234903) ion (m/z 91): a common fragment from benzyl-containing compounds.
The following table outlines the predicted major fragment ions for this compound in a positive ion mode MS/MS experiment:
| Precursor Ion (M+H)⁺ | m/z | Proposed Fragment Ion | Neutral Loss |
| C₁₀H₁₂NO₅⁺ | 226.07 | [M+H - H₂O]⁺ | H₂O |
| C₁₀H₁₂NO₅⁺ | 226.07 | [M+H - CO₂]⁺ | CO₂ |
| C₁₀H₁₂NO₅⁺ | 226.07 | [C₈H₉O₂]⁺ (benzyl cation derivative) | C₂H₃NO₃ |
| C₁₀H₁₂NO₅⁺ | 226.07 | [C₇H₇]⁺ (tropylium ion) | C₃H₅NO₅ |
| C₁₀H₁₂NO₅⁺ | 226.07 | [C₂H₄NO₂]⁺ (glycine fragment) | C₈H₈O₃ |
By carefully analyzing the fragmentation patterns obtained from MS/MS experiments, the structure of this compound and its derivatives can be unequivocally confirmed. chemrxiv.org
Chiral Chromatography Techniques for Enantiomeric Separation and Purity Assessment
The resolution of racemic mixtures into their individual enantiomers is a critical process in pharmaceutical development and chemical synthesis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. For this compound and its derivatives, chiral chromatography is the cornerstone for enantiomeric separation and the assessment of enantiomeric purity. These techniques utilize a chiral selector, either as a stationary phase or a mobile phase additive, to create a diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, separation.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of N-protected amino acids like this compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly popular due to their broad applicability and high enantioselectivity. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase. A study on α-hydroxyglycine derivatives demonstrated the successful use of a CHIRALPAK AD column with polar organic eluents for enantiomeric chromatography. nih.gov
Gas Chromatography (GC) is another powerful technique for chiral separations, though it typically requires the analyte to be volatile and thermally stable. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase volatility. Common derivatization procedures involve esterification of the carboxyl group and acylation of the hydroxyl and amino groups. nih.gov Chiral GC columns often incorporate cyclodextrin (B1172386) derivatives as the chiral selector. These cyclodextrin macromolecules are added to common stationary phases, creating a chiral environment that allows for the separation of enantiomers. gcms.cz
| Parameter | Chiral HPLC | Chiral GC |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chirobiotic T) | Cyclodextrin derivatives (e.g., Chirasil-L-Val) |
| Mobile Phase / Carrier Gas | Hexane/Isopropanol, Polar organic eluents | Helium, Hydrogen |
| Derivatization | Often not required for N-protected amino acids | Required (e.g., esterification, acylation) |
| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Typical Analytes | N-Cbz, N-Boc, N-Fmoc amino acids | Volatile amino acid esters and amides |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comresearchgate.net Modifiers, such as methanol (B129727) or ethanol, are often added to the CO2 to increase the mobile phase's solvating power and improve separation. researchgate.net
SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical fluids lead to higher chromatographic efficiency and quicker column equilibration. selvita.com Polysaccharide-based CSPs are widely used in SFC and have proven effective for separating a broad range of chiral compounds, including amino acid derivatives. nih.gov The separation mechanisms in SFC are similar to those in normal-phase HPLC, making it a complementary technique. chromatographyonline.com
| Parameter | Description | Typical Values / Conditions |
|---|---|---|
| Mobile Phase | Primarily supercritical CO2 with an organic modifier. | CO2 / Methanol; CO2 / Ethanol |
| Chiral Stationary Phase (CSP) | Similar to HPLC, polysaccharide-based CSPs are common. | Immobilized or coated amylose/cellulose derivatives |
| Backpressure Regulator (BPR) | Maintains the supercritical state of the mobile phase. | 100-150 bar |
| Temperature | Affects fluid density and selectivity. | 30-50 °C |
| Advantages | High speed, reduced organic solvent use, high efficiency. | Analysis times 3-5 times faster than HPLC |
X-ray Crystallography for Absolute Stereochemistry Determination
While chiral chromatography can effectively separate enantiomers, it does not inherently identify the absolute configuration (the actual three-dimensional arrangement of atoms) of each enantiomer as R or S. X-ray crystallography is the most definitive method for determining the 3D structure of molecules and unambiguously establishing their absolute stereochemistry. nih.gov
The technique requires a single, high-quality crystal of the enantiomerically pure compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, a detailed 3D electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. bibliotekanauki.pl
To determine the absolute configuration, a phenomenon known as anomalous scattering (or anomalous dispersion) is utilized. thieme-connect.de This occurs when the X-ray radiation's frequency is near the absorption edge of a heavier atom in the crystal. thieme-connect.de The resulting phase shift in the scattered X-rays allows for the differentiation between the two possible enantiomeric structures. The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined stereochemistry is correct; a value close to zero for a given structure confirms the correct absolute configuration. nih.govmit.edu While traditionally requiring atoms heavier than oxygen, modern techniques have made it possible to determine absolute configurations for molecules containing only lighter atoms, provided the crystal quality is high. mit.edu
| Concept | Description | Key Indicator |
|---|---|---|
| Principle | Analysis of X-ray diffraction patterns from a single crystal to determine the 3D atomic arrangement. | Electron density map |
| Requirement | A single, well-ordered crystal of an enantiomerically pure compound. | High-quality crystal |
| Anomalous Dispersion | An effect used to differentiate between a molecule and its mirror image, crucial for absolute stereochemistry. thieme-connect.de | Presence of a sufficiently heavy atom (or high-quality data) |
| Flack Parameter | A parameter used to validate the determined absolute configuration. nih.gov | A value near 0 indicates a correct assignment. |
| Outcome | Unambiguous determination of the R/S configuration of all stereogenic centers. nih.gov | Absolute stereochemistry |
Computational and Theoretical Studies of Cbz D,l Alpha Hydroxyglycine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in understanding the electronic behavior of molecules, which in turn governs their reactivity. Methods like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and predicting electronic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms of chemical reactions. For molecules related to Cbz-D,L-alpha-Hydroxyglycine, such as other N-Cbz protected amino acids, DFT calculations can elucidate reaction pathways, transition states, and activation energies.
For instance, DFT studies on N-Cbz-protected amino acids often focus on reactions involving the carboxyl and amine groups. These calculations can predict the most likely sites for nucleophilic or electrophilic attack and model the energy landscape of reactions such as peptide bond formation or deprotection. A study on the nickel-catalyzed direct addition of styrenes to imines highlighted that the Cbz protecting group was optimal for the reaction, suggesting it may promote reactivity through coordination with the nickel center, a hypothesis that could be further investigated with DFT. acs.org Conceptual DFT can also be used to calculate chemical reactivity descriptors for amino acids, identifying active sites for nucleophilic and electrophilic attacks through Fukui function indices and other descriptors. nih.gov
While no specific DFT studies on the reaction mechanisms of this compound were found, it is anticipated that such studies would focus on the reactivity of the alpha-hydroxy group, including its potential oxidation, esterification, or role in intramolecular interactions. DFT could predict the impact of the Cbz group and the hydroxyl moiety on the acidity of the carboxylic acid and the reactivity of the N-H bond.
Table 1: Representative DFT Functionals and Basis Sets for Amino Acid Studies
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequency calculation of amino acids. |
| M06-2X | def2-TZVP | Calculation of reaction barriers and non-covalent interactions. |
| ωB97X-D | aug-cc-pVTZ | Studies involving dispersion corrections, such as conformational analysis. |
This table represents commonly used methods in computational chemistry for molecules of similar nature and is not based on direct studies of this compound.
Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl ring of the Cbz group and the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, would likely be centered on the carbonyl groups and the aromatic ring, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov
A detailed MO analysis, though not found specifically for this compound, would reveal how the electronic distribution influences the molecule's reactivity. For example, it could explain the directing effects of the Cbz and hydroxyl groups in chemical transformations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational landscape of a molecule and its interactions with its environment.
MD simulations have been performed on various N-Cbz-protected amino acids, such as N-Cbz-L-phenylalanine, N-Cbz-L-valine, N-Cbz-L-alanine, and N-Cbz-L-glycine, in methanol (B129727) at different temperatures. researchgate.net These studies provide insights into structural properties like radial pair distribution functions and hydrogen bonding between the solute and solvent molecules. researchgate.net Such simulations for this compound would be invaluable for understanding its conformational preferences and how it interacts with different solvents or biological macromolecules.
The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules and provide a detailed picture of solute-solvent interactions. The behavior of glycine (B1666218) zwitterions in aqueous solution has been studied using classical molecular dynamics, revealing that the molecule has a hydrophilic character and forms a strong hydration layer. researchgate.net
For this compound, the presence of both polar (hydroxyl, carboxyl, amide) and nonpolar (benzyl) groups suggests that its conformation will be highly dependent on the solvent. In polar solvents, conformations that expose the polar groups to the solvent would be favored, while in nonpolar solvents, intramolecular hydrogen bonding might lead to more compact structures. MD simulations could quantify these effects and predict how the solvent modulates the molecule's reactivity by stabilizing or destabilizing transition states. The impact of solvent on molecular self-assembly and crystallization can also be profound, as seen in studies of other organic molecules. researchgate.net
Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are instrumental in studying enzyme-catalyzed reactions. researchgate.net These methods treat the reactive center of the enzyme and the substrate with a high level of quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. researchgate.net
While there are no specific theoretical studies on the enzymatic transformations of this compound, research on enzymes that process glycine and its derivatives can provide a framework for such investigations. For example, the reaction mechanism of Glycine N-methyltransferase, which catalyzes the transfer of a methyl group to glycine, has been studied using QM/MM methods. nih.govacs.org Similarly, the mechanism of peptidylglycine α-hydroxylating monooxygenase, a bicopper enzyme that hydroxylates terminal glycine residues, has been explored through QM/MM calculations. nih.gov
Future computational studies on this compound could explore its potential as a substrate or inhibitor for various enzymes. For instance, its structural similarity to other amino acids suggests it could be a target for proteases or peptidases, and QM/MM simulations could elucidate the mechanism of such interactions.
In Silico Design of this compound Analogues for Synthetic Applications
In silico design involves the use of computational methods to create novel molecules with desired properties. This approach is widely used in drug discovery and materials science to design new compounds with enhanced activity, selectivity, or stability.
The structure of this compound serves as a scaffold that can be computationally modified to design new analogues for various synthetic applications. For example, by altering the protecting group, modifying the side chain, or introducing additional functional groups, it is possible to tune the molecule's electronic and steric properties.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design analogues with specific biological targets in mind. nih.gov For synthetic applications, computational chemistry can help in designing precursors for peptide synthesis or as building blocks for more complex molecules. The Cbz group is a well-established protecting group in peptide synthesis, and computational studies can aid in the design of novel protecting groups with improved properties, such as enhanced stability or milder deprotection conditions. vectorlabs.comiris-biotech.deorganic-chemistry.org
Table 2: Potential In Silico Design Strategies for this compound Analogues
| Design Strategy | Potential Application | Computational Method |
| Modification of the Cbz group | Development of novel protecting groups with altered stability or cleavage conditions. | DFT for electronic properties, MD for conformational effects. |
| Substitution on the phenyl ring | Tuning of electronic properties and intermolecular interactions. | QSAR, DFT for electrostatic potential. |
| Replacement of the hydroxyl group | Creation of analogues with different hydrogen bonding capabilities or reactivity. | Molecular docking to assess binding to target proteins. |
| Extension to di- or tri-peptides | Design of peptidomimetics with specific secondary structures. | MD simulations for conformational sampling. |
This table outlines general strategies that could be applied and is not based on existing studies of this compound analogues.
Future Directions and Emerging Research Avenues for Cbz D,l Alpha Hydroxyglycine Chemistry
Integration with Automation and High-Throughput Synthesis Platforms
The complexity of modern chemical and biological research necessitates the rapid synthesis and screening of compound libraries to identify molecules with desired properties. Integrating the synthesis of Cbz-D,L-alpha-hydroxyglycine derivatives with automated and high-throughput platforms represents a significant leap forward in exploring its chemical potential.
Automated synthesis, particularly leveraging the principles of Solid-Phase Peptide Synthesis (SPPS), offers a robust framework for constructing complex molecules in a stepwise and controlled manner. americanpeptidesociety.orgnih.gov Automated peptide synthesizers, which standardize deprotection, coupling, and washing cycles, can minimize human error and enhance reproducibility. americanpeptidesociety.org Cbz-protected amino acids are frequently used in these automated workflows. researchgate.netresearchgate.net By anchoring this compound to a solid support, its carboxylic acid and hydroxyl groups could be selectively functionalized using robotic liquid handlers and flow chemistry systems to generate large libraries of derivatives. americanpeptidesociety.orgresearchgate.net This approach overcomes many challenges of traditional solution-phase synthesis, allowing for efficient purification and iterative modifications. nih.govresearchgate.net
High-Throughput Experimentation (HTE) can be used to rapidly optimize reaction conditions and explore a wide array of substrates for modifying the this compound scaffold. drugtargetreview.com By employing miniaturized reaction arrays and automated analysis, researchers can efficiently screen catalysts, solvents, and reagents to discover novel transformations and expand the accessible chemical space. drugtargetreview.comrsc.org The combination of automated synthesis and HTE could accelerate the discovery of new molecules for applications ranging from drug discovery to materials science. drugtargetreview.comrsc.org
| Automated Platform | Principle of Operation | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Automated SPPS Synthesizers | Stepwise addition of building blocks to a scaffold anchored on a solid resin, with automated reagent delivery, washing, and deprotection steps. nih.gov | Systematic modification of the hydroxyl or carboxyl group to build peptide-like or other oligomeric structures. | High purity of intermediates, ease of purification, high reproducibility, and potential for complex molecule synthesis. americanpeptidesociety.orgnih.gov |
| Flow Chemistry Systems | Reagents are continuously pumped through reactors (e.g., heated coils or catalyst-packed cartridges) to perform reactions. researchgate.net | Rapid optimization of reaction conditions (temperature, pressure, residence time) for derivatizing the scaffold; efficient deprotection of the Cbz group via continuous flow hydrogenolysis. researchgate.net | Precise control over reaction parameters, enhanced safety, scalability, and integration of multiple reaction steps. researchgate.net |
| High-Throughput Experimentation (HTE) Robotics | Utilizes robotic liquid handlers to set up hundreds or thousands of miniaturized reactions in parallel (e.g., in microtiter plates). rsc.orgpeptide.com | Screening of diverse reactants, catalysts, and conditions to rapidly discover new reactions and functionalizations of this compound. | Massive parallelization, reduced reagent consumption, rapid identification of optimal reaction conditions, and generation of large compound libraries. drugtargetreview.comnih.gov |
Exploration of Bio-Inspired and Biomimetic Transformations
Nature provides a rich blueprint for efficient and highly selective chemical transformations. Applying bio-inspired and biomimetic strategies to this compound can unlock novel synthetic pathways that are often difficult to achieve through traditional organic chemistry.
One of the most relevant biological processes is the enzymatic decomposition of peptidyl-alpha-hydroxyglycine, an intermediate in the biosynthesis of many peptide hormones. nih.govnih.gov This reaction is catalyzed by the zinc-containing enzyme Peptidylamidoglycolate Lyase (PAL), which converts the alpha-hydroxyglycine moiety into a C-terminal amide and glyoxylate (B1226380). nih.gov Research has shown that various transition metals can catalyze this decomposition non-enzymatically, suggesting that the enzyme-bound zinc plays a direct catalytic role, likely through a zinc-bound water molecule acting as a general base. nih.gov Exploring this mechanism with this compound and a range of metal catalysts could lead to new methods for C-N bond cleavage or the synthesis of novel amide derivatives under mild conditions.
Furthermore, biomimetic aldol (B89426) reactions, inspired by enzymatic pathways, offer a powerful strategy for C-C bond formation. researchgate.netresearchgate.net Researchers have successfully used chiral pyridoxal (B1214274) catalysts to mimic the enzymatic aldol reaction of glycine (B1666218), producing β-hydroxy-α-amino acids with high efficiency and stereoselectivity. researchgate.netresearchgate.net Applying a similar biomimetic approach to this compound, using its alpha-carbon as a potential nucleophile or electrophile under catalytic activation, could enable the asymmetric synthesis of complex chiral molecules that are otherwise challenging to access.
| Transformation Type | Biological Inspiration | Potential Application to this compound | Key Research Goal |
|---|---|---|---|
| Catalytic Decomposition/Amidation | Peptidylamidoglycolate Lyase (PAL), a zinc-dependent enzyme that cleaves peptidyl-alpha-hydroxyglycine. nih.gov | Use of transition metal catalysts (e.g., Zn²⁺, Co²⁺) to mimic PAL activity for controlled cleavage or transformation of the C-N bond. nih.gov | Develop mild, selective methods for generating amides or other functional groups from the alpha-hydroxyglycine core. |
| Biomimetic Aldol Reactions | Enzymatic aldol reactions of glycine using pyridoxal phosphate (B84403) as a cofactor. researchgate.netresearchgate.net | Employing chiral pyridoxal-based catalysts to facilitate stereoselective C-C bond formation at the alpha-carbon. researchgate.net | Synthesize novel, non-proteinogenic amino acids with complex side chains and defined stereochemistry. |
| Enzyme-Catalyzed Derivatization | Broad substrate tolerance of certain enzymes (e.g., lipases, proteases) for non-natural substrates. | Using enzymes for regioselective acylation or deacylation of the hydroxyl group or for stereoselective transformations. | Achieve high levels of selectivity (regio-, enantio-) that are difficult to obtain with conventional chemical methods. |
Advanced Materials Science Applications Based on Derived Scaffolds
The unique chemical structure of this compound makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and advanced materials. Scaffolds derived from amino acids are of particular interest in materials science due to their potential for biocompatibility and biodegradability. researchgate.net
One promising direction is the creation of biodegradable polymers. By converting this compound into a polymerizable monomer, for example by introducing a reactive group like an acrylate, it could be used to synthesize novel poly(amino acid)s or copolymers. researchgate.netnih.gov The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, degradation rate, and mechanical strength. These materials could find applications in biomedical fields, such as tissue engineering scaffolds or drug delivery vehicles, where biodegradability is a key advantage. researchgate.netnih.gov
Furthermore, the ability of amino acid derivatives to self-assemble and interact with inorganic surfaces opens up possibilities for creating hybrid organic-inorganic materials. researchgate.net Scaffolds derived from this compound could be used to functionalize surfaces, creating biocompatible coatings for medical implants or acting as templates for controlled biomineralization. researchgate.netexlibrisgroup.com The interplay between the protected amine, hydroxyl, and carboxyl groups could be harnessed to direct the assembly of nanoparticles or control the crystal growth of inorganic materials.
| Material Type | Role of this compound Scaffold | Potential Properties | Potential Applications |
|---|---|---|---|
| Biodegradable Polyesters/Polyamides | Used as a monomer in step-growth polymerization. The hydroxyl and carboxyl groups can form ester or amide linkages. | Biocompatibility, biodegradability (releasing non-toxic byproducts), tunable mechanical properties. researchgate.net | Sutures, tissue engineering scaffolds, controlled-release drug delivery systems. |
| Functional Copolymers | Incorporated as a comonomer with other monomers (e.g., acrylates, vinyls) via chain-growth polymerization. nih.gov | Pendant hydroxyl groups for post-polymerization modification, improved hydrophilicity, specific cell adhesion properties. | Functional hydrogels, smart materials responsive to pH or temperature. |
| Surface-Active Coatings | Chemically grafted onto material surfaces (e.g., metals, ceramics). | Enhanced biocompatibility, reduced protein fouling, promotion of specific cell-surface interactions. researchgate.net | Coatings for medical implants, biosensors, and chromatography supports. |
Interdisciplinary Applications as a Chemical Probe in Complex Chemical Systems
A chemical probe is a small molecule designed to selectively interact with a biological target (like an enzyme or receptor) to study its function in a complex environment, such as a living cell. nih.govresearchgate.net Given that alpha-hydroxyglycine is a known intermediate in crucial biological pathways, this compound derivatives are excellent candidates for development into chemical probes. nih.govebi.ac.uk
The primary target for such probes would be the enzymes involved in peptide amidation, namely peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidylamidoglycolate lyase (PAL). nih.govebi.ac.uk By modifying the this compound scaffold with reporter tags—such as fluorescent dyes, biotin, or clickable handles for bioorthogonal chemistry—researchers can create probes to visualize enzyme activity, quantify target engagement, or isolate binding partners. nih.govnih.gov For example, a fluorescently labeled derivative could be used to monitor the kinetics of PAL-mediated cleavage in real-time, providing insights into enzyme mechanism and inhibition.
Developing a library of these probes through automated, high-throughput synthesis could yield tools to investigate entire enzyme families or screen for new enzyme inhibitors. nih.gov Such interdisciplinary research, combining synthetic chemistry with chemical biology, would not only deepen our understanding of fundamental biological processes but also provide a platform for discovering new therapeutic agents that target these pathways.
| Probe Design Strategy | Biological Target System | Information to be Gained | Example Application |
|---|---|---|---|
| Fluorescent Labeling | Peptidylamidoglycolate Lyase (PAL) or other processing enzymes. nih.gov | Real-time tracking of substrate binding and turnover; visualization of enzyme localization in cells. | Develop a FRET-based assay to screen for inhibitors of peptide amidation. |
| Affinity-Based Probes (e.g., with Biotin) | Enzymes that bind to the alpha-hydroxyglycine motif. ebi.ac.uk | Identification and isolation of binding partners from complex cell lysates (proteomics). | Discover unknown proteins that interact with this metabolic intermediate. |
| Photo-crosslinking Probes | The active site of a target enzyme. | Covalent labeling of the enzyme to map the binding site and understand molecular interactions. | Identify the specific amino acid residues in the PAL active site that interact with the substrate. |
| Bioorthogonal Handles (e.g., alkyne, azide) | Metabolic incorporation and subsequent labeling in living systems. nih.gov | Tracking the fate of the molecule within cellular pathways without disrupting normal function. | Label and visualize newly synthesized peptides that have undergone processing via an alpha-hydroxyglycine intermediate. |
Q & A
Q. What are the standard synthetic protocols for preparing Cbz-D,L-alpha-Hydroxyglycine?
The synthesis typically involves multicomponent reactions starting from aldehydes and acetylglycine. A common method includes reacting an aldehyde with acetylglycine in the presence of acetic anhydride to form an azalactone intermediate. Subsequent hydrolysis and functional group modifications (e.g., carbobenzyloxy [Cbz] protection) yield the final product. Key parameters include pH control during hydrolysis (pH 7–8) and purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and verifying the Cbz-protecting group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl and hydroxyl functional groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .
Q. What are the primary applications of this compound in biochemical research?
This compound serves as a chiral building block in peptide synthesis, particularly for introducing non-natural amino acids into sequences. It is also used to study enzyme-substrate interactions, such as in hydrolase or transferase assays, due to its stereochemical diversity and hydrolyzable Cbz group .
Q. What safety protocols should be followed when handling this compound?
Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a desiccator at 4°C, away from oxidizing agents. Refer to the Material Safety Data Sheet (MSDS) for spill management and disposal guidelines, emphasizing compliance with local hazardous waste regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and enantiomeric purity of this compound?
Systematic optimization involves varying solvent polarity (e.g., DMF vs. THF), temperature (tested range: 0°C to 40°C), and catalyst loading (e.g., 1–5 mol% palladium for deprotection). Use chiral chromatography (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee). Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical interactions between variables .
Q. How can researchers resolve stereochemical inconsistencies observed in synthetic batches of this compound?
Contradictions in NMR or optical rotation data may arise from racemization during synthesis. Mitigation strategies include:
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Its hydroxyglycine moiety mimics transition states in hydrolytic enzymes (e.g., proteases). Kinetic assays can measure inhibition constants (Kᵢ) by varying substrate concentrations and monitoring reaction rates via UV-Vis spectrophotometry. Competitive vs. non-competitive inhibition modes are distinguished using Lineweaver-Burk plots .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed periodically via HPLC to quantify degradation products (e.g., free glycine or benzyl alcohol). Arrhenius equation modeling predicts shelf-life under standard storage conditions .
Q. What methodologies address discrepancies in catalytic activity data when using this compound in peptide bond formation?
Contradictory results may stem from trace metal contamination or solvent effects. Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
